molecular formula C28H22N4O7 B14927139 N,N'-(oxydibenzene-4,1-diyl)bis[2-(4-nitrophenyl)acetamide]

N,N'-(oxydibenzene-4,1-diyl)bis[2-(4-nitrophenyl)acetamide]

Cat. No.: B14927139
M. Wt: 526.5 g/mol
InChI Key: UMPNFBZWOZDYBD-UHFFFAOYSA-N
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Description

2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE is a complex organic compound characterized by the presence of multiple nitrophenyl groups and acetamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting with the nitration of phenol to produce 4-nitrophenol . This is followed by the acetylation of 4-nitrophenol to form 4-nitrophenylacetanilide . The final step involves the coupling of 4-nitrophenylacetanilide with 4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for acetylation, and reducing agents such as hydrogen or metal hydrides for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The compound’s structure allows it to bind to various molecular targets, exerting its effects through multiple mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-NITROPHENYL)-N~1~-[4-(4-{[2-(4-NITROPHENYL)ACETYL]AMINO}PHENOXY)PHENYL]ACETAMIDE is unique due to its complex structure, which includes multiple nitrophenyl groups and acetamide functionalities. This complexity allows it to participate in a wider range of chemical reactions and applications compared to simpler compounds like 4-nitrophenol and 4-nitrophenethyl alcohol.

Properties

Molecular Formula

C28H22N4O7

Molecular Weight

526.5 g/mol

IUPAC Name

2-(4-nitrophenyl)-N-[4-[4-[[2-(4-nitrophenyl)acetyl]amino]phenoxy]phenyl]acetamide

InChI

InChI=1S/C28H22N4O7/c33-27(17-19-1-9-23(10-2-19)31(35)36)29-21-5-13-25(14-6-21)39-26-15-7-22(8-16-26)30-28(34)18-20-3-11-24(12-4-20)32(37)38/h1-16H,17-18H2,(H,29,33)(H,30,34)

InChI Key

UMPNFBZWOZDYBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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